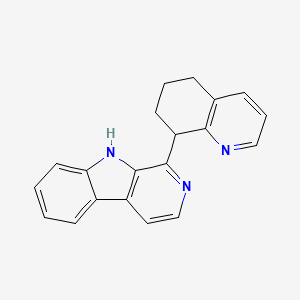
(2-Oxocyclohexyl)methyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxocyclohexyl)methyl diethylcarbamodithioate is an organic compound that features a cyclohexane ring with a ketone group at the second position and a methyl diethylcarbamodithioate group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxocyclohexyl)methyl diethylcarbamodithioate typically involves the reaction of cyclohexanone with diethylcarbamodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield of the final product. Industrial production may also incorporate additional purification steps to remove any impurities and to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(2-Oxocyclohexyl)methyl diethylcarbamodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylcarbamodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
(2-Oxocyclohexyl)methyl diethylcarbamodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2-Oxocyclohexyl)methyl diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Oxocyclohexyl)methyl diethylcarbamodithioate include other carbamodithioates and cyclohexanone derivatives. Examples include:
- Methyl diethylcarbamodithioate
- Cyclohexanone diethylcarbamodithioate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a cyclohexane ring with a ketone group and a diethylcarbamodithioate group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
62022-83-7 |
|---|---|
Molecular Formula |
C12H21NOS2 |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
(2-oxocyclohexyl)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C12H21NOS2/c1-3-13(4-2)12(15)16-9-10-7-5-6-8-11(10)14/h10H,3-9H2,1-2H3 |
InChI Key |
RERDNFLOHSFKSL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCC1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14537246.png)
![1-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-2-one](/img/structure/B14537248.png)
![3-(Ethyl{4-[(E)-(2-methoxy-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14537256.png)


![2-(Benzylamino)-4'-methyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14537281.png)


![6,13-dichloro-3,10-dinitro-14H-quinoxalino[2,3-b]phenoxazine](/img/structure/B14537302.png)


![2-[(4,5-Dimethoxy-2-methylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14537318.png)
![4-{2-[(3-Methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14537330.png)

